Cholinesterase Inhibition Profile of 4-Bromophenyl vs. Non-Halogenated Parent Cyclopropylcarbamate
The introduction of a para-bromine substituent into the trans-2-phenylcyclopropylcarbamate scaffold selectively modulates cholinesterase inhibition. While the 4-bromo analog (Compound 3) maintains comparable acetylcholinesterase (AChE) inhibition to the non-halogenated parent, it significantly decreases butyrylcholinesterase (BChE) inhibition, thereby altering the selectivity profile .
| Evidence Dimension | Enzyme inhibition potency (IC50) and selectivity |
|---|---|
| Target Compound Data | AChE IC50 = 50.43 ± 1.09 µM; BChE IC50 = 54.89 ± 4.81 µM |
| Comparator Or Baseline | Non-halogenated tert-butyl trans-2-phenylcyclopropylcarbamate: AChE IC50 = 62.9 µM; BChE IC50 = 21.1 µM |
| Quantified Difference | AChE inhibition improved by 1.25x; BChE inhibition decreased by 2.6x, leading to a ~2x shift in selectivity index (IC50 AChE/IC50 BChE: 0.92 vs 2.98) |
| Conditions | Modified Ellman's method using AChE from electric eel and BChE from equine serum |
Why This Matters
The altered selectivity and maintained potency suggest that the 4-bromophenyl compound is a more balanced dual inhibitor compared to the parent, a property valuable for developing Alzheimer's therapeutics effective against both cholinesterases.
